molecular formula C10H11N3O3 B14284434 4-Methyl-7-nitro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one CAS No. 119483-62-4

4-Methyl-7-nitro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

Cat. No.: B14284434
CAS No.: 119483-62-4
M. Wt: 221.21 g/mol
InChI Key: CTGGQDLTEPKQTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-7-nitro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a heterocyclic compound belonging to the benzodiazepine family Benzodiazepines are well-known for their wide range of biological activities, including sedative, anxiolytic, and anticonvulsant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-7-nitro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-7-nitro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-7-nitro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-7-nitro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-7-nitro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is unique due to its specific nitro and methyl substitutions, which confer distinct chemical and biological properties compared to other benzodiazepines

Properties

IUPAC Name

4-methyl-7-nitro-1,3,4,5-tetrahydro-1,5-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c1-6-4-10(14)12-8-3-2-7(13(15)16)5-9(8)11-6/h2-3,5-6,11H,4H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTGGQDLTEPKQTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NC2=C(N1)C=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00556057
Record name 4-Methyl-7-nitro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00556057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119483-62-4
Record name 4-Methyl-7-nitro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00556057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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